molecular formula C20H21NO6 B139594 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester CAS No. 110774-03-3

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

Cat. No.: B139594
CAS No.: 110774-03-3
M. Wt: 371.4 g/mol
InChI Key: MMFVAAWJEMBBJF-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The process begins with the acetylation of the hydroxyl group, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The final step involves the esterification of the carboxyl group with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deprotected amino acids .

Scientific Research Applications

3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester involves its conversion to L-DOPA, which then participates in the biosynthesis of neurotransmitters. The compound acts as a precursor, undergoing enzymatic reactions to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cardiovascular function, and stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. The combination of acetyl, Cbz, and methyl ester groups provides stability and reactivity that are advantageous in various chemical reactions .

Properties

IUPAC Name

methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVAAWJEMBBJF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473312
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110774-03-3
Record name Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester
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3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester

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